N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a bifunctional oxalamide derivative characterized by a benzodioxolemethyl group and a fluoronitrophenyl substituent. The benzodioxole moiety (benzo[d][1,3]dioxole) is a bicyclic aromatic system known for enhancing lipophilicity and metabolic stability in pharmaceuticals, while the 4-fluoro-3-nitrophenyl group introduces electron-withdrawing properties that may influence reactivity and binding interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluoro-3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6/c17-11-3-2-10(6-12(11)20(23)24)19-16(22)15(21)18-7-9-1-4-13-14(5-9)26-8-25-13/h1-6H,7-8H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJAUNLYAKTKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapy.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the benzo[d][1,3]dioxole moiety and the nitrophenyl group, suggest a diverse range of pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Benzo[d][1,3]dioxole Moiety: Known for its role in various bioactive compounds.
- 4-Fluoro-3-nitrophenyl Group: This group is associated with enhanced biological activity due to its electronic properties.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity: Compounds with benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains.
- Antitumor Activity: Some derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition: The nitrophenyl group may facilitate the inhibition of specific enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to cytotoxic effects.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of oxalamides and found that those containing the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity (Table 1).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 5 | Escherichia coli |
| C | 20 | Pseudomonas aeruginosa |
Antitumor Activity
Another significant finding was reported in a study focusing on the cytotoxic effects of oxalamides on cancer cell lines. The compound demonstrated IC50 values ranging from 15 to 30 µM against various cancer cell lines, including breast and lung cancer cells (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
- Structural Features : Substituted with a dimethoxybenzyl group and a pyridinylethyl chain.
Benzodioxolemethyl Derivatives
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine
1-(Benzo[d][1,3]dioxol-5-ylmethyl)azetidine
- Structural Features : Features a smaller azetidine ring (4-membered) instead of pyrrolidine.
- Synthesis : Yielded 79% via similar reductive amination methods, demonstrating the feasibility of benzodioxolemethyl incorporation into diverse heterocycles .
- Key Difference : Smaller ring size may alter solubility and steric interactions relative to the target compound’s planar oxalamide core.
Data Table: Comparative Analysis
*Calculated based on structural formulas.
Key Research Findings
Metabolic Stability of Oxalamides: The oxalamide bond in No. 1768 exhibits resistance to hydrolysis, suggesting that the target compound’s oxalamide core may similarly resist enzymatic degradation .
Synthetic Feasibility : Benzodioxolemethyl derivatives are efficiently synthesized via reductive amination (yields >70%), supporting the scalability of related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
